TBBz

Vue d'ensemble

Description

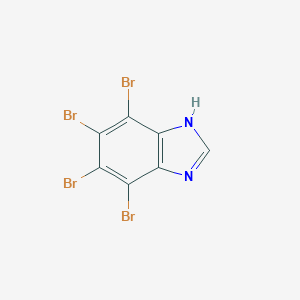

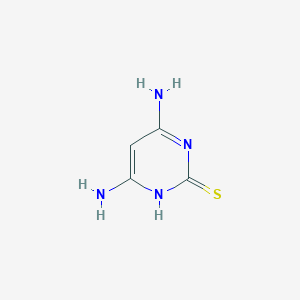

Le 4,5,6,7-tétrabromobenzimidazole est un composé chimique de formule empirique C7H2N2Br4 et d’un poids moléculaire de 433,72 g/mol . Il s’agit d’un inhibiteur de la caséine kinase-2 (CK2), une protéine kinase impliquée dans divers processus cellulaires, perméable aux cellules . Ce composé a suscité un intérêt particulier en raison de sa capacité à distinguer les différentes formes moléculaires de la CK2, ce qui en fait un outil précieux en recherche biochimique .

Applications De Recherche Scientifique

Le 4,5,6,7-tétrabromobenzimidazole a plusieurs applications en recherche scientifique :

Mécanisme D'action

Le 4,5,6,7-tétrabromobenzimidazole exerce ses effets en inhibant la caséine kinase-2 (CK2). La CK2 est une kinase sérine/thréonine impliquée dans divers processus cellulaires, notamment la prolifération cellulaire, l’apoptose et la réparation de l’ADN . Le composé se lie à la sous-unité catalytique de la CK2, empêchant son activité et conduisant à l’atténuation de la prolifération cellulaire . Cette inhibition peut induire l’apoptose et la nécrose dans certaines lignées cellulaires, mettant en évidence son potentiel en tant qu’agent anticancéreux .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

TBBz plays a significant role in biochemical reactions, particularly in its interactions with the catalytic subunit of human protein kinase CK2 (hCK2α) . The interactions of halogenated benzotriazoles, including this compound, with hCK2α have been described using biophysical and biochemical methods .

Cellular Effects

This compound has been shown to have cytotoxic effects against selected cancer cell lines . It affects cell function by influencing various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It acts as an ATP-competitive inhibitor of protein kinase CK2 .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. One of the iodinated compounds retains the cytotoxicity against selected cancer cell lines of the reference TBBt with a smaller side effect on mitochondrial activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein phosphorylation. It interacts with enzymes such as protein kinase CK2 .

Transport and Distribution

Given its interactions with protein kinase CK2, it is likely that it is transported to sites where this enzyme is active .

Subcellular Localization

Given its interactions with protein kinase CK2, it is likely localized to areas where this enzyme is active .

Méthodes De Préparation

Le 4,5,6,7-tétrabromobenzimidazole peut être synthétisé par une série de réactions chimiques. Une méthode courante consiste à bromer le benzimidazole. La réaction nécessite généralement l’utilisation de brome ou d’un réactif contenant du brome dans des conditions contrôlées afin de garantir une bromation sélective aux positions souhaitées sur le cycle benzimidazole . Les conditions de réaction, telles que la température et le solvant, sont optimisées pour obtenir des rendements élevés et une pureté du produit final .

Analyse Des Réactions Chimiques

Le 4,5,6,7-tétrabromobenzimidazole subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des produits d’oxydation correspondants.

Réduction : Il peut être réduit pour former des dérivés moins bromés.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Comparaison Avec Des Composés Similaires

Le 4,5,6,7-tétrabromobenzimidazole est souvent comparé au 4,5,6,7-tétrabromobenzotriazole, un autre inhibiteur de la CK2 . Bien que les deux composés inhibent la CK2, le 4,5,6,7-tétrabromobenzimidazole discrimine mieux entre les différentes formes moléculaires de la CK2, ce qui le rend plus efficace dans certaines applications . D’autres composés similaires comprennent :

4,5,6,7-Tétrabromo-2-(diméthylamino)benzimidazole : Un inhibiteur puissant de la CK2 avec des substitutions supplémentaires sur le cycle benzimidazole.

5,6-Diiodo-1H-benzotriazole : Un analogue qui affecte l’activité mitochondriale et qui a un potentiel en tant qu’inhibiteur de la CK2.

Ces comparaisons mettent en évidence les propriétés uniques du 4,5,6,7-tétrabromobenzimidazole, en particulier sa sélectivité et son efficacité dans l’inhibition de la CK2.

Propriétés

IUPAC Name |

4,5,6,7-tetrabromo-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEIRDBRYBHAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408803 | |

| Record name | 4,5,6,7-tetrabromobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577779-57-8 | |

| Record name | 4,5,6,7-tetrabromobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TBBz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B16052.png)

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16091.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)

![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)

![(E)-1-(4-Hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B16100.png)